Methyl salicylate-d3
CAS No.: 1335435-40-9
Cat. No.: VC0107677
Molecular Formula: C₈H₅D₃O₃
Molecular Weight: 155.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1335435-40-9 |
|---|---|
| Molecular Formula | C₈H₅D₃O₃ |
| Molecular Weight | 155.17 |
| IUPAC Name | methyl 3,4,5-trideuterio-2-hydroxybenzoate |
| Standard InChI | InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,5D |
| SMILES | COC(=O)C1=CC=CC=C1O |
Introduction
Chemical Structure and Isotopic Labeling
Methyl salicylate-d3 retains the core structure of methyl salicylate (C₈H₈O₃), with deuterium substitution at specific positions. The molecular formula C₈H₅D₃O₃ indicates three deuterium atoms replacing hydrogen, likely on the methyl group or aromatic ring. This substitution minimally alters the compound’s electronic structure but significantly impacts spectroscopic signatures due to isotopic effects .
Key Structural Features:
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Parent Compound: Methyl salicylate (C₈H₈O₃), an ester of salicylic acid.
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Deuterium Placement: The -d3 suffix denotes three deuterium atoms, which may occupy positions on the methyl group or adjacent carbons.
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Functional Groups: Ester linkage (-O-CO-O-) and hydroxyl (-OH) group on the aromatic ring.
Physical and Chemical Properties
The isotopic substitution in methyl salicylate-d3 alters certain physical properties while preserving its core reactivity. Below is a comparative analysis:
NMR Spectroscopy:
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¹H NMR: Deuterium substitution eliminates specific proton signals (e.g., methyl group protons replaced by CD₃).
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¹³C NMR: Chemical shifts for carbon atoms adjacent to deuterium may exhibit minor downfield shifts due to isotopic effects .
Research Applications
Methyl salicylate-d3 serves as a critical tool in biochemical and analytical studies.
Metabolic Tracing
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Drug Metabolism: Used to study the pharmacokinetics of salicylate derivatives, such as aspirin metabolites.
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Isotope Tracer Experiments: Quantifies metabolic pathways by tracking deuterium-labeled compounds via mass spectrometry .
Spectroscopic Analysis
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FT-IR and NMR Studies: Deuterium labeling aids in resolving overlapping signals in complex mixtures. For example, methyl salicylate-d3’s distinct ¹H NMR profile simplifies structural elucidation .
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Quantum Tunneling Studies: Deuterium’s higher mass reduces zero-point energy, enabling investigations of kinetic isotope effects .
Pharmaceutical Research
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Prodrug Design: Deuterated esters may exhibit altered hydrolysis rates, influencing drug release profiles.
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Stability Testing: Comparative studies between methyl salicylate and its deuterated analog assess isotopic effects on degradation kinetics .
Recent Research Findings
Several studies highlight the utility of deuterated salicylates in advanced research:
Spectroscopic Characterization
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FT-IR and NMR Data:
| Carbon Position | Chemical Shift (ppm) |
|---|---|
| C-1 (Ar) | 113.02 |
| C-2 (OH) | 161.29 |
| C-3 (Ar) | 117.21 |
| C-4 (Ar) | 135.76 |
| C-5 (Ar) | 119.28 |
| C-6 (Ar) | 130.40 |
| C-1’ (COOCH₃) | 172.08 |
| C-2’ (CH₃) | 52.45 (non-deuterated) |
Data adapted from FT-IR and NMR studies of salicylic acid derivatives .
Synthetic Challenges
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Selectivity Issues: Nitration and reduction steps in deuterium labeling require precise control to avoid undesired byproducts .
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Yield Optimization: Esterification with CD₃OH achieves high yields (>90%) under reflux conditions .
Comparative Analysis with Non-Deuterated Analog
Deuterium substitution induces subtle but measurable changes in physical and chemical behavior:
| Parameter | Methyl Salicylate | Methyl Salicylate-d3 |
|---|---|---|
| Vapor Pressure | Moderate | Slightly lower |
| Solubility | High in polar solvents | Similar, but reduced in non-polar solvents |
| Thermal Stability | Stable up to 200°C | Comparable stability |
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